(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 174469-05-7
VCID: VC0173244
InChI: InChI=1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2
SMILES: C1C(C2=C(O1)C=NC=C2)CO
Molecular Formula: C8H9NO2
Molecular Weight: 151.165

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol

CAS No.: 174469-05-7

Cat. No.: VC0173244

Molecular Formula: C8H9NO2

Molecular Weight: 151.165

* For research use only. Not for human or veterinary use.

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol - 174469-05-7

Specification

CAS No. 174469-05-7
Molecular Formula C8H9NO2
Molecular Weight 151.165
IUPAC Name 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol
Standard InChI InChI=1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2
Standard InChI Key UFIVYMCHSGNVMF-UHFFFAOYSA-N
SMILES C1C(C2=C(O1)C=NC=C2)CO

Introduction

Structural Characteristics

Molecular Architecture

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol features a bicyclic structure comprising a partially hydrogenated furan ring fused to a pyridine ring, creating the 2,3-dihydrofuro[2,3-c]pyridine core. The compound contains a methanol (-CH₂OH) substituent at position 3 of the dihydrofuran ring. This arrangement results in a molecule with both aromatic and non-aromatic regions, offering potentially interesting chemical properties .

The structural features include:

  • A nitrogen-containing heterocyclic system with a fused ring arrangement

  • A partially reduced furan ring (the 2,3-dihydrofuran portion)

  • A primary alcohol functional group (the methanol substituent)

  • No halogen substituents on the core structure

Structural Relationships and Analogs

Biological Activity and Applications

Pharmaceutical Relevance

The compound appears in a patent (WO2003009852A1) related to tyrosine kinase inhibitors, suggesting potential relevance in this therapeutic area . Tyrosine kinases are enzymes that play crucial roles in cellular signaling pathways and are important targets for drug development, particularly in oncology.

The mention of (2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol in this context suggests it may possess structural features conducive to interacting with kinase enzymes, either as:

  • An active compound itself

  • A synthetic intermediate for more complex molecules

  • A structural scaffold with potential for optimization

  • A comparative reference compound

Structure-Activity Considerations

The bicyclic heterocyclic core of (2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol provides a three-dimensional scaffold that could potentially interact with biological targets through multiple mechanisms:

These structural elements are often significant in drug design and development, particularly for enzyme inhibitors like those targeting kinases .

Comparative Analysis

Structural Comparison with Related Compounds

The table below compares key structural features of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol with its chlorinated analog:

Feature(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol
Molecular FormulaC₈H₉NO₂C₈H₈ClNO₂
Molecular Weight~151.17 g/mol185.61 g/mol
Heterocyclic Core2,3-dihydrofuro[2,3-c]pyridine2,3-dihydrofuro[2,3-c]pyridine
Key SubstituentsCH₂OH at position 3CH₂OH at position 3; Cl at position 7
Electron DistributionMore electron-rich pyridine ringElectron-withdrawing effect from chlorine
Potential H-bondingHydroxyl group and pyridine NHydroxyl group and pyridine N; Cl as weak acceptor

This comparison highlights how the absence of the chlorine atom would likely affect various chemical and biological properties, even while the core scaffold remains the same.

Research Status and Future Directions

Knowledge Gaps

The limited information available about (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol in the scientific literature points to several areas where further research would be valuable:

  • Comprehensive physical and chemical characterization

  • Detailed synthetic methodology development

  • Biological activity profiling, particularly regarding kinase inhibition

  • Structure-activity relationship studies with structural analogs

  • Exploration of potential applications beyond those mentioned in patent literature

Research Opportunities

These knowledge gaps present several promising research opportunities:

  • Development of efficient and scalable synthetic routes

  • Structural modification studies to optimize properties

  • Computational modeling of interactions with biological targets

  • Experimental evaluation of predicted biological activities

  • Exploration as a building block for more complex molecules

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